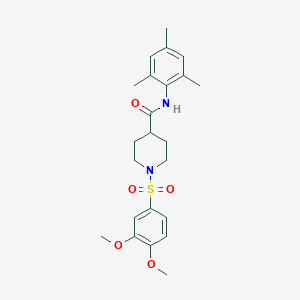![molecular formula C24H26N2O5S B7702416 N-(3-acetylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide CAS No. 5678-34-2](/img/structure/B7702416.png)
N-(3-acetylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, commonly known as APBSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. APBSA is a sulfonamide derivative that has been synthesized through various methods, including the reaction of 3-acetylbenzenesulfonyl chloride with N-(2-phenylethyl)aniline.
作用机制
The mechanism of action of APBSA is not fully understood. However, it is believed that APBSA inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, APBSA has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects
APBSA has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, APBSA has been shown to have anti-inflammatory and antioxidant properties. Additionally, APBSA has been shown to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using APBSA in lab experiments is its high potency and selectivity. APBSA has been shown to be effective at low concentrations, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using APBSA in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for research on APBSA. One area of research is the development of more efficient synthesis methods for APBSA that can yield higher purity and higher yields. Additionally, further studies are needed to elucidate the mechanism of action of APBSA and to identify the specific enzymes that are targeted by APBSA. Finally, there is a need for more in vivo studies to determine the potential therapeutic applications of APBSA in the treatment of cancer and other diseases.
Conclusion
In conclusion, N-(3-acetylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, or APBSA, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. APBSA has been shown to have anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. While there are limitations to using APBSA in lab experiments, its high potency and selectivity make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. There are several future directions for research on APBSA, including the development of more efficient synthesis methods and further studies to elucidate its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of APBSA involves the reaction of 3-acetylbenzenesulfonyl chloride with N-(2-phenylethyl)aniline in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and is typically carried out at room temperature. The resulting product is then purified through recrystallization or column chromatography. This synthesis method has been optimized to yield high purity APBSA with good yields.
科学研究应用
APBSA has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. APBSA has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Additionally, APBSA has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
属性
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-30-20-13-14-23(31-2)22(17-20)25-24(27)18-26(16-15-19-9-5-3-6-10-19)32(28,29)21-11-7-4-8-12-21/h3-14,17H,15-16,18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMJZRMXAFQPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360500 |
Source


|
| Record name | STK153833 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5678-34-2 |
Source


|
| Record name | STK153833 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[4-(Dimethylsulfamoyl)phenyl]propanamide](/img/structure/B7702357.png)








